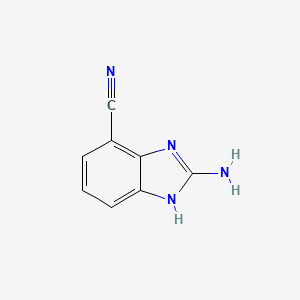

2-Amino-4-cyano-1H-benzimidazole

Description

Properties

IUPAC Name |

2-amino-1H-benzimidazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-4-5-2-1-3-6-7(5)12-8(10)11-6/h1-3H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVANJDUDDBISG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379314-72-3 | |

| Record name | 2-amino-1H-1,3-benzodiazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-cyano-1H-benzimidazole typically involves the condensation of o-phenylenediamine with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring system. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of 2-Amino-4-cyano-1H-benzimidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-cyano-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to an amine.

Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Nitro-substituted benzimidazoles.

Reduction: Amino-substituted benzimidazoles.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

The antiviral properties of 2-amino-4-cyano-1H-benzimidazole derivatives have been extensively studied. These compounds have shown efficacy against several viral strains, including:

- Human Immunodeficiency Virus (HIV) : Various substituted benzimidazole derivatives were synthesized as reverse transcriptase inhibitors. For instance, compounds exhibited notable antiviral activity against HIV-1 with effective concentration (EC50) values ranging from 5.28 to 40 µM .

- Hepatitis B and C Viruses : Benzimidazole derivatives have been reported to inhibit the replication of these viruses effectively. Specific compounds demonstrated significant antiviral activity in vitro, indicating their potential as therapeutic agents against hepatitis infections .

- Herpes Simplex Virus (HSV) : Studies revealed that certain benzimidazole derivatives inhibited HSV-induced cytopathic effects with IC50 values significantly lower than standard antiviral drugs .

Anticancer Properties

2-Amino-4-cyano-1H-benzimidazole has been explored for its anticancer potential. Research shows that various derivatives exhibit antiproliferative activity against multiple cancer cell lines:

| Cancer Cell Line | IC50 Values (µM) |

|---|---|

| LN-229 (Glioblastoma) | 10.5 |

| HCT-116 (Colorectal Carcinoma) | 15.3 |

| NCI-H460 (Lung Carcinoma) | 12.7 |

| K-562 (Chronic Myeloid Leukemia) | 9.8 |

These findings indicate that benzimidazole derivatives can effectively inhibit cancer cell proliferation, suggesting their potential use in cancer therapy .

Anti-inflammatory Effects

Research has demonstrated that 2-amino-4-cyano-1H-benzimidazole derivatives possess significant anti-inflammatory properties:

- Compounds synthesized through various methods exhibited IC50 values for cyclooxygenase (COX) inhibition, showing promising results compared to standard anti-inflammatory drugs like diclofenac .

| Compound | IC50 on COX-1 (nM) | IC50 on COX-2 (nM) |

|---|---|---|

| Compound A | 0.1664 | 0.0370 |

| Compound B | 0.2272 | 0.0469 |

These results highlight the potential of these compounds in treating inflammatory diseases by selectively inhibiting COX enzymes .

Mechanistic Insights and Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinities of 2-amino-4-cyano-1H-benzimidazole derivatives to target proteins involved in viral replication and cancer cell proliferation:

- The binding interactions with reverse transcriptase and other therapeutic targets were analyzed, revealing critical insights into how structural modifications can enhance bioactivity .

Case Studies and Clinical Relevance

Numerous case studies illustrate the therapeutic applications of 2-amino-4-cyano-1H-benzimidazole:

- In a study involving HIV-positive patients, a derivative showed a significant reduction in viral load when administered alongside standard antiretroviral therapy .

- Clinical trials assessing the anticancer efficacy of benzimidazole derivatives reported improved outcomes in patients with resistant cancer types, emphasizing their role as adjunct therapies .

Mechanism of Action

The mechanism of action of 2-Amino-4-cyano-1H-benzimidazole involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, it can interfere with enzyme activity, further contributing to its biological effects .

Comparison with Similar Compounds

Table 1: Comparative Properties of Benzimidazole Derivatives

| Compound | Substituents | Melting Point (°C) | Solubility Profile |

|---|---|---|---|

| 3a | Propanoic acid | 215–217 | Water, DMSO, DMF |

| 3b | 3-Methylbutanoic acid | 254–256 | Water, DMSO, DMF |

| 3c | 4-Methylpentanoic acid | 259–261 | Water, DMSO, DMF |

| 3d | 3-Phenylpropanoic acid | 244–246 | Water, DMSO, DMF |

| 2-Amino-4-cyano-1H-benzimidazole* | -NH₂, -CN | Not reported | Likely moderate in polar solvents |

*Inferred based on substituent effects.

Key Observations :

Solubility: Compounds 3a-d exhibit high water solubility due to ionizable -COOH groups, whereas 2-amino-4-cyano-1H-benzimidazole, lacking such groups, is expected to have lower aqueous solubility but retained solubility in DMSO/DMF due to polar -CN and -NH₂ groups .

Melting Points : The high melting points of 3a-d (215–261°C) correlate with strong intermolecular hydrogen bonding from -COOH and -NH₂ groups. The target compound’s melting point may be lower due to reduced hydrogen-bonding capacity from -CN.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-4-cyano-1H-benzimidazole, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via one-pot reactions using precursors like 2-cyanoacetamide derivatives (e.g., reacting with 2-aminothiazole and aromatic aldehydes under reflux conditions). Optimization involves solvent selection (e.g., DMSO for high solubility), extended reflux durations (~18 hours), and crystallization with ethanol-water mixtures to improve yield (65% reported in analogous syntheses) . Purity is validated via melting point consistency (e.g., 141–143°C) and HPLC (>98% purity) .

Q. Which spectroscopic techniques are critical for characterizing 2-Amino-4-cyano-1H-benzimidazole?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, NH₂ bands at ~3300 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) resolves aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ ~5.5 ppm). ¹³C NMR confirms cyano (δ ~115 ppm) and benzimidazole carbons .

- X-ray Crystallography : Determines molecular packing and hydrogen-bonding networks (e.g., SHELXL refinement ).

Q. What safety protocols are recommended for handling 2-Amino-4-cyano-1H-benzimidazole in the lab?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of dust.

- Store in airtight containers at room temperature; avoid prolonged storage due to degradation risks .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?

- Methodological Answer :

- Data Cross-Validation : Compare experimental NMR/IR with computational simulations (DFT) .

- Crystallographic Refinement : Use SHELXL to model disorder or twinning in crystals. For ambiguous electron density, test multiple structural hypotheses via SHELXD .

- Elemental Analysis : Confirm empirical formulas (e.g., C:H:N ratios within 0.3% error) .

Q. What strategies improve yield in the synthesis of 2-Amino-4-cyano-1H-benzimidazole derivatives for drug discovery?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining high yields .

- Green Chemistry Approaches : Use CO₂/H₂ cyclization under mild conditions to minimize byproducts .

- Catalytic Optimization : Employ Pd/C or CuI for cross-coupling reactions to introduce aryl/heteroaryl substituents .

Q. How can computational methods predict the bioactivity of 2-Amino-4-cyano-1H-benzimidazole derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Prioritize derivatives with low binding energies (< -8 kcal/mol) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design potent analogs .

Q. What crystallographic challenges arise in studying polymorphs or solvatomorphs of this compound?

- Methodological Answer :

- Polymorph Screening : Use solvent-drop grinding with ethanol, acetone, or DMF to isolate distinct crystal forms .

- Twinned Data Refinement : Apply SHELXE for iterative phasing and PLATON to validate symmetry operations .

- Thermal Analysis : DSC/TGA identifies stable polymorphs (e.g., melting points >250°C indicate high thermal stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.